3-(1H-1,2,4-三唑-1-基)苯胺

描述

3-(1H-1,2,4-Triazol-1-yl)aniline is a compound that is structurally related to the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry. Although the provided papers do not directly discuss 3-(1H-1,2,4-Triazol-1-yl)aniline, they do provide insights into similar triazole derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides is an environmentally benign protocol for C–N bond formation, producing N2 gas as the sole byproduct . Another method involves the pseudo-four component click synthesis of dibenzylated 1,2,3-triazoles derived from aniline, which yields a mixture of mono- and dibenzylated 1,2,3-triazoles . Additionally, a copper-mediated synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines has been reported, providing azide-free access to 1,2,3-triazoles with high efficiency under mild conditions .

Molecular Structure Analysis

The molecular structure and properties of triazole derivatives can be characterized using various spectroscopic and computational methods. For example, the molecular structure, electronic properties, and vibrational spectra of a novel potential anti-inflammatory agent, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, were investigated using DFT/B3LYP calculations, FT-IR, FT-Raman, and NMR spectroscopy . Similarly, the molecular structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-p-tolyl-2H-1,2,4-triazol-3(4H)-one was characterized by NMR, IR, and single-crystal X-ray diffraction, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles was tested by treatment with a p-substituted benzyl chloride, yielding dibenzylated derivatives . The copper-mediated synthesis mentioned earlier involves cyclization through C–N and N–N bond formation . Additionally, triazole-based Schiff bases have been found to selectively detect toxic aromatic amines such as aniline, utilizing hydrogen bonding and slow removal of corresponding hydrogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and reactivity. For example, the molecular properties like dipole moment, polarizability, and hyperpolarizability of triazole compounds have been calculated to gain insight into their characteristics . The molecular electrostatic potential, frontier molecular orbitals, and band gap energies can also be determined using computational methods, which are useful for predicting reactivity and identifying reactive sites on the molecule . Furthermore, the solvency effects on the energetic behavior of triazole compounds have been examined, indicating that the total energy decreases with increasing polarity of the solvent .

科学研究应用

1-取代-3-氨基-1H-1,2,4-三唑的合成

Shen和Zhang(2015年)开发了一种合成1-取代-3-氨基-1H-1,2,4-三唑的方法,突出了3-(1H-1,2,4-三唑-1-基)苯胺在通过一锅法生成各种衍生物方面的潜力。这种合成方法对于生产在制药和材料科学中具有各种应用的化合物可能具有重要意义(Shen & Zhang, 2015)。

偶氮染料的合成

Al-Sheikh等人(2014年)描述了通过将3-乙硫基-5-氰甲基-4-苯基-1,2,4-三唑与重氮化苯胺衍生物偶联来合成新的1,2,4-三唑染料。这些偶氮染料在染料应用中表现出潜力,表明三唑衍生物如3-(1H-1,2,4-三唑-1-基)苯胺在染料化学中的作用(Al-Sheikh et al., 2014)。

发光铜(I)配合物

Manbeck,Brennessel和Eisenberg(2011年)探索了包含氨基-三唑和二膦配体的杂叶铜(I)配合物。他们的研究表明了3-(1H-1,2,3-三唑-1-基)苯胺衍生物在制备发光材料中的应用,可能在照明和显示技术中有用(Manbeck, Brennessel, & Eisenberg, 2011)。

微波辅助合成三唑-5-酮衍生物

Kahveci,Özil和Serdar(2008年)利用苯胺进行了微波辅助合成1,2,4-三唑-5-酮衍生物,包括3-(1H-1,2,4-三唑-1-基)苯胺。这个过程展示了三唑衍生物在制备具有潜在应用价值的制药和农药化合物中的作用(Kahveci, Özil, & Serdar, 2008)。

钌催化的分子间C–H酰胺化合成

Wang等人(2016年)报道了通过钌催化的分子间C–H酰胺化合成2-(2H-1,2,3-三唑-2-基)苯胺衍生物。这种技术涉及3-(1H-1,2,4-三唑-1-基)苯胺,展示了它在制备新型有机化合物中的实用性,可能在药物发现和材料科学中产生影响(Wang et al., 2016)。

安全和危害

3-(1H-1,2,4-Triazol-1-yl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

属性

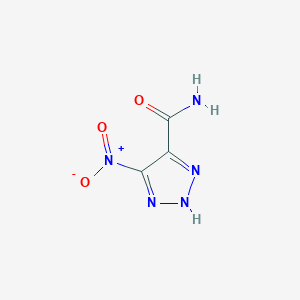

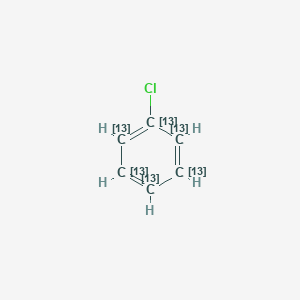

IUPAC Name |

3-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJDIAWBVPZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634566 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-Triazol-1-yl)aniline | |

CAS RN |

176032-78-3 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

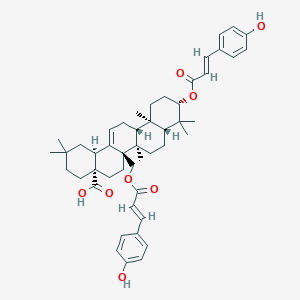

![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)